molecular formula C20H21NO5 B2544409 3-(2,5-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one CAS No. 859670-17-0

3-(2,5-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2544409
CAS No.: 859670-17-0
M. Wt: 355.39
InChI Key: NBSPNTGOODOKJP-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. The coumarin core (2H-chromen-2-one) is substituted at position 3 with a 2,5-dimethoxyphenyl group, at position 8 with a dimethylaminomethyl moiety, and at position 7 with a hydroxyl group.

The molecular formula is C₂₀H₂₁NO₅ (calculated molecular weight: 379.4 g/mol), distinguishing it from simpler coumarins by its nitrogen-containing substituent and multiple oxygen functionalities. Such modifications are frequently employed to modulate binding affinity in biological targets or to facilitate crystallization for structural studies.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-21(2)11-16-17(22)7-5-12-9-15(20(23)26-19(12)16)14-10-13(24-3)6-8-18(14)25-4/h5-10,22H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSPNTGOODOKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=C(C=CC(=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,5-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one, also known by its CAS number 859670-17-0, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a chromen-2-one core and incorporates various functional groups that may contribute to its pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

C20H21NO5\text{C}_{20}\text{H}_{21}\text{N}\text{O}_{5}

Antimicrobial Activity

Research indicates that derivatives of the chromen-2-one structure, including those similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate high activity against bacteria such as Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis .

CompoundActivity Against Staphylococcus pneumoniaeActivity Against Pseudomonas aeruginosa
Compound AHighModerate
Compound BModerateLow
This compoundTBDTBD

Inhibition of Monoamine Oxidase (MAO)

A significant area of research focuses on the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds with a similar chromen-2-one scaffold have been evaluated for their ability to inhibit MAO-B specifically. In vitro studies suggest that modifications to the structure can enhance inhibitory potency, with some derivatives showing IC50 values in the nanomolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the chromen core. A detailed SAR analysis indicates that specific functional groups can significantly enhance or reduce biological activity. For example, the presence of a dimethylamino group has been associated with increased potency against MAO-B .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluating a series of coumarin derivatives found that those with similar structural motifs to this compound exhibited enhanced antimicrobial activity compared to their simpler counterparts. The study concluded that further modifications could lead to even more potent antimicrobial agents.
  • MAO Inhibition Study : Another case study focused on the inhibitory effects of various coumarin derivatives on MAO-B. It was found that certain structural modifications led to a significant increase in inhibition rates, suggesting that compounds like this compound could be developed as potential therapeutic agents for neurodegenerative diseases where MAO-B plays a role.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Chemical Relevance Reference
Target Compound C₂₀H₂₁NO₅ 379.4 3-(2,5-dimethoxyphenyl), 8-(dimethylaminomethyl), 7-hydroxy Synthetic coumarin derivative; unexplored bioactivity -
Neobavaisoflavone C₂₀H₁₈O₄ 322.4 7-hydroxy, 3-(4-hydroxy-3-prenylphenyl) Aβ42 interactions; antioxidant properties
8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-2H-chromen-2-one C₁₅H₁₅NO₄ 297.3 8-(dimethylamino propenoyl), 7-hydroxy Precursor in oxa-Diels–Alder reactions
25H-NBOH C₁₇H₂₁NO₃ 287.4 2,5-dimethoxyphenethylamine derivative Serotonergic activity

Key Observations :

Substituent Positioning : The target compound’s 2,5-dimethoxyphenyl group at position 3 is structurally analogous to 25H-NBOH’s 2,5-dimethoxyphenethylamine core, though the latter lacks a coumarin scaffold . This substituent may confer similar electronic effects (e.g., enhanced π-π stacking) but divergent bioactivity due to scaffold differences.

Nitrogen-Containing Groups: The dimethylaminomethyl group at position 8 contrasts with the dimethylamino propenoyl chain in the coumarin derivative from .

Hydroxyl vs. Prenyl Groups : Neobavaisoflavone’s prenyl group at position 3 enhances lipophilicity, whereas the target’s 2,5-dimethoxyphenyl group balances hydrophilicity and aromaticity. This difference could influence membrane permeability in biological systems .

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